C.I. Acid brown 75

説明

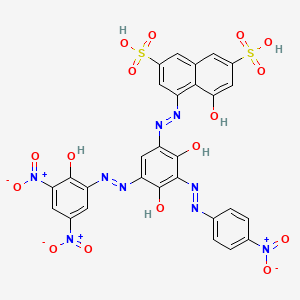

Structure

2D Structure

特性

CAS番号 |

61901-22-2 |

|---|---|

分子式 |

C28H15N9Na2O16S2 |

分子量 |

843.6 g/mol |

IUPAC名 |

disodium;4-[[2,4-dihydroxy-5-[(2-hydroxy-3,5-dinitrophenyl)diazenyl]-3-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate |

InChI |

InChI=1S/C28H17N9O16S2.2Na/c38-23-10-17(55(51,52)53)6-12-5-16(54(48,49)50)9-18(24(12)23)30-32-20-11-21(33-31-19-7-15(36(44)45)8-22(26(19)39)37(46)47)28(41)25(27(20)40)34-29-13-1-3-14(4-2-13)35(42)43;;/h1-11,38-41H,(H,48,49,50)(H,51,52,53);;/q;2*+1/p-2 |

InChIキー |

SKCQDFLBBMGDPT-UHFFFAOYSA-L |

正規SMILES |

C1=CC(=CC=C1N=NC2=C(C(=CC(=C2O)N=NC3=C4C(=CC(=C3)S(=O)(=O)O)C=C(C=C4O)S(=O)(=O)O)N=NC5=C(C(=CC(=C5)[N+](=O)[O-])[N+](=O)[O-])O)O)[N+](=O)[O-] |

製品の起源 |

United States |

Foundational & Exploratory

C.I. Acid Brown 75 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Acid Brown 75, a trisazo dye, is a complex synthetic colorant primarily utilized in the textile and leather industries. This document provides a detailed overview of its chemical structure, physicochemical properties, synthesis, and safety information. While its application as an industrial dye is well-established, this guide also addresses its limited exploration in the realms of biomedical research and drug development, providing a crucial knowledge base for professionals in these fields.

Chemical Structure and Identification

This compound is a complex trisazo dye, meaning it possesses three azo (-N=N-) groups, which are responsible for its color. The definitive chemical structure is a result of a multi-step diazotization and coupling process.

Chemical Identifiers

| Identifier | Value |

| C.I. Name | Acid Brown 75 |

| C.I. Number | 34905 |

| CAS Number | 8011-86-7[1] |

| Molecular Formula | C₂₈H₁₅N₉Na₂O₁₆S₂[1] |

| Molecular Weight | 843.58 g/mol [1] |

| IUPAC Name | disodium;4-[[2,4-dihydroxy-5-[(2-hydroxy-3,5-dinitrophenyl)diazenyl]-3-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate |

| Synonyms | Acid Brown B, Acid Brown BR, Acid Brown NR, Acid Brown XR[2] |

Physicochemical Properties

This compound is typically supplied as a dark brown powder. Its properties are summarized in the table below.

Physicochemical Data of this compound

| Property | Value | Source |

| Physical State | Dark brown powder | [3] |

| Solubility in Water | 90.9 g/L at 20 °C | [4] |

| Melting Point | >200 °C | [4] |

| log Pow (Octanol/Water Partition Coefficient) | ~2.3 at 25 °C | [4] |

Synthesis

The industrial synthesis of this compound is a multi-step process involving sequential diazotization and azo coupling reactions. While a detailed, publicly available experimental protocol with precise quantities and reaction conditions is scarce, the general manufacturing process is well-documented.[1]

The synthesis starts with the diazotization of 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid (H acid), which is then coupled with resorcinol. In parallel, 2-amino-4,6-dinitrophenol (B181620) is diazotized and coupled to the initial product. Finally, 4-nitrobenzenamine is diazotized and coupled to the intermediate to form the final trisazo dye.[1] The product is then typically salted out, filtered, and dried.

Below is a logical workflow of the synthesis process.

Experimental Protocols

General Protocol for Azo Dye Synthesis

-

Diazotization:

-

An aromatic amine is dissolved in an acidic solution (e.g., hydrochloric acid) and cooled to 0-5 °C in an ice bath.

-

A solution of sodium nitrite (B80452) in water is added dropwise while maintaining the low temperature.

-

The completion of the reaction is monitored using starch-iodide paper.

-

-

Coupling:

-

The coupling component (an electron-rich aromatic compound like a phenol (B47542) or another amine) is dissolved in an appropriate solvent, often with adjusted pH.

-

The cold diazonium salt solution is slowly added to the coupling component solution, with vigorous stirring and continued cooling.

-

The pH is carefully controlled during the coupling reaction, as it is crucial for the reaction's success.

-

-

Isolation and Purification:

-

The precipitated dye is collected by filtration.

-

The crude product is washed with water and potentially other solvents to remove unreacted starting materials and byproducts.

-

Further purification can be achieved by recrystallization.

-

Biological Activity and Applications in Drug Development

This compound is primarily used as a colorant for wool, polyamide fibers, and leather.[1] There is limited information available regarding its biological activity in the context of drug development or its interaction with specific cellular signaling pathways.

Some sources classify it as a fluorescent dye, which could suggest potential applications in bio-imaging.[5] However, dedicated studies exploring its use as a fluorescent probe in biological systems are not prevalent in the scientific literature.

The broader class of azo dyes has been studied for various biological activities, and some have been found to interact with macromolecules like proteins and DNA. However, it is crucial to note that many azo dyes can be metabolized to aromatic amines, some of which are known carcinogens.[6] Therefore, any potential biomedical application would require extensive toxicological evaluation.

Currently, there is no significant body of research to support the use of this compound as a therapeutic agent or a lead compound in drug discovery.

Safety and Toxicology

This compound is considered to have low acute toxicity. However, as with many industrial chemicals, appropriate safety precautions should be taken during handling.

Toxicological Data

| Test | Species | Result | Source |

| Acute Oral LD50 | Rat | > 1500 mg/kg bw | [4] |

| Acute Dermal LD0 | Rat | > 2000 mg/kg bw | [4] |

| Toxicity to Fish (LC50, 96h) | Poecilia reticulata | > 100 mg/L | [4] |

| Toxicity to Daphnia (LC0, 24h) | Daphnia magna | ~ 100 mg/L | [4] |

| Toxicity to Algae (IC50, 72h) | Pseudokirchneriella subcapitata | ~ 7.8 mg/L | [4] |

The substance is classified as causing serious eye irritation.[4] Prolonged or repeated exposure may cause skin sensitization. As some azo dyes can be cleaved to form potentially carcinogenic aromatic amines, long-term exposure should be minimized.[6]

Conclusion

This compound is a well-characterized trisazo dye with significant industrial applications in coloring textiles and leather. Its chemical structure and physicochemical properties are well-defined. While the general synthetic pathway is understood, a detailed, reproducible experimental protocol is not widely available. For researchers and professionals in drug development, it is important to note the current lack of substantial evidence for its use in biomedical applications, including as a therapeutic agent or a specific biological probe. The toxicological profile suggests low acute toxicity, but appropriate handling procedures are necessary to mitigate risks associated with eye and skin irritation, and potential long-term effects.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. China Acid Browen 75 Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]

- 3. chembk.com [chembk.com]

- 4. Acid Brown 75 - Safety Data Sheet [chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Synthesis and Manufacturing of C.I. Acid Brown 75

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and manufacturing of C.I. Acid Brown 75 (CAS No: 8011-86-7), a trisazo acid dye. The document details the physicochemical properties of the reactants and the final product, a complete experimental protocol for its synthesis, and methods for its purification and yield calculation.

Physicochemical Properties of Reactants and Product

A thorough understanding of the properties of the starting materials and the final product is crucial for a successful synthesis. The key physicochemical data are summarized in the tables below.

Table 1: Physicochemical Properties of Reactants

| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Solubility |

| 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-Acid) | 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid | C₁₀H₉NO₇S₂ | 319.31 | Grey to brown powder | >300 °C[1] | Soluble in water.[1] |

| 2-Amino-4,6-dinitrophenol | 2-amino-4,6-dinitrophenol | C₆H₅N₃O₅ | 199.12 | Dark red needles or prisms | 173 °C[2] | Water insoluble.[3] |

| 4-Nitrobenzenamine (p-Nitroaniline) | 4-nitroaniline | C₆H₆N₂O₂ | 138.12 | Yellow or brown powder | 146-149 °C[4] | Slightly soluble in water (0.8 g/L at 20 °C).[5] |

| Resorcinol (B1680541) | Benzene-1,3-diol | C₆H₆O₂ | 110.11 | White crystalline solid | 110 °C[6] | Soluble in water, alcohol, and ether.[6][7] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| C.I. Name | Acid Brown 75 |

| C.I. Number | 34905 |

| CAS Number | 8011-86-7 |

| Chemical Class | Trisazo |

| Molecular Formula | C₂₈H₁₅N₉Na₂O₁₆S₂ |

| Molecular Weight | 843.58 g/mol |

| Physical Appearance | Dark brown powder |

| Hue | Reddish-brown |

| Solubility in water @ 90°C | 90-100 g/L[8] |

| pH of 1% Solution | 7-9[8] |

Synthesis of this compound: Experimental Protocol

The synthesis of this compound is a multi-step process involving three sequential diazotization and azo coupling reactions. The overall process is a convergent synthesis, where different components are prepared separately and then combined.

Step 1: First Coupling - Synthesis of Monoazo Intermediate

This step involves the diazotization of 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid) and its subsequent coupling with resorcinol.

Methodology:

-

Diazotization of H-acid:

-

In a suitable reaction vessel, prepare a solution of H-acid (e.g., 0.1 mol) in dilute sodium carbonate solution.

-

Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

-

Slowly add a pre-cooled solution of sodium nitrite (B80452) (e.g., 0.1 mol) to the H-acid solution.

-

Following the addition of sodium nitrite, slowly add hydrochloric acid (e.g., 0.25 mol) while maintaining the temperature between 0-5 °C to effect diazotization. The completion of diazotization can be checked using starch-iodide paper (a blue-black color indicates excess nitrous acid).

-

-

Coupling with Resorcinol:

-

In a separate vessel, dissolve resorcinol (e.g., 0.1 mol) in a weak alkaline solution (e.g., sodium carbonate solution).

-

Cool this solution to 0-5 °C.

-

Slowly add the freshly prepared diazonium salt solution of H-acid to the resorcinol solution.

-

Maintain the pH of the reaction mixture in a weakly alkaline range (pH 8-9) by the controlled addition of a sodium carbonate solution.

-

Continue stirring the reaction mixture at 0-5 °C for 2-3 hours to ensure the completion of the coupling reaction.

-

Step 2: Second Coupling - Synthesis of Disazo Intermediate

The monoazo intermediate from Step 1 is then coupled with the diazonium salt of 2-Amino-4,6-dinitrophenol.

Methodology:

-

Diazotization of 2-Amino-4,6-dinitrophenol:

-

In a separate vessel, create a suspension of 2-Amino-4,6-dinitrophenol (e.g., 0.1 mol) in water and add hydrochloric acid (e.g., 0.25 mol).

-

Cool the suspension to 0-5 °C.

-

Slowly add a pre-cooled solution of sodium nitrite (e.g., 0.1 mol) to the suspension while maintaining the temperature at 0-5 °C.

-

Stir for 1-2 hours until a clear solution of the diazonium salt is formed.

-

-

Coupling with the Monoazo Intermediate:

-

To the reaction mixture containing the monoazo intermediate from Step 1, slowly add the freshly prepared diazonium salt of 2-Amino-4,6-dinitrophenol.

-

Maintain the temperature of the reaction mixture at 5-10 °C.

-

The pH should be kept in a weakly alkaline range (pH 8-9) through the addition of a sodium carbonate solution.

-

Continue stirring for 3-4 hours until the coupling is complete.

-

Step 3: Third Coupling - Synthesis of this compound

The final step involves the coupling of the disazo intermediate with the diazonium salt of 4-Nitrobenzenamine.

Methodology:

-

Diazotization of 4-Nitrobenzenamine:

-

In a separate vessel, dissolve 4-Nitrobenzenamine (e.g., 0.1 mol) in hot water and then add hydrochloric acid (e.g., 0.25 mol).

-

Cool the solution to 0-5 °C to precipitate the amine hydrochloride.

-

Slowly add a pre-cooled solution of sodium nitrite (e.g., 0.1 mol) while maintaining the temperature at 0-5 °C.

-

Stir for 1 hour to complete the diazotization.

-

-

Final Coupling:

-

To the reaction mixture containing the disazo intermediate from Step 2, slowly add the freshly prepared diazonium salt of 4-Nitrobenzenamine.

-

Maintain the temperature at 10-15 °C.

-

The final coupling is carried out in a weakly acidic medium (pH 5-6), which can be adjusted using a dilute solution of hydrochloric acid or acetic acid.

-

Stir the reaction mixture for 4-6 hours to ensure the completion of the synthesis.

-

Purification and Isolation

The final product, this compound, is isolated from the reaction mixture using the following procedure:

-

Salting Out: Add sodium chloride to the final reaction mixture to precipitate the dye.

-

Filtration: Filter the precipitated dye using a suitable filtration setup (e.g., a Büchner funnel).

-

Washing: Wash the filter cake with a saturated solution of sodium chloride to remove impurities.

-

Drying: Dry the purified dye in a vacuum oven at a controlled temperature (e.g., 70-80 °C).

-

Grinding: Grind the dried dye to obtain a fine, homogeneous powder.

Yield Calculation

The overall yield of the multi-step synthesis is calculated by multiplying the yields of the individual steps.

Formula:

Overall Yield (%) = (Yield of Step 1 / 100) * (Yield of Step 2 / 100) * (Yield of Step 3 / 100) * 100

For an accurate determination of the yield of each step, it would be necessary to isolate and quantify the intermediate products. In an industrial setting, the process is often continuous, and the overall yield is calculated based on the amount of the final product obtained from a given amount of the initial limiting reactant.

Workflow and Process Diagrams

The following diagrams illustrate the logical relationships in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Caption: Experimental workflow for this compound.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. 2-AMINO-4,6-DINITROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. 4-Nitroaniline - Wikipedia [en.wikipedia.org]

- 5. echemi.com [echemi.com]

- 6. Resorcinol: Structure, Properties, Uses & Synthesis Explained [vedantu.com]

- 7. NEET UG : Resorcinol [unacademy.com]

- 8. Acid Brown 75 , CAS No. 8011-86-7Manufacturers in Mumbai Gujarat India [colorantsgroup.com]

C.I. Acid Brown 75: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of C.I. Acid Brown 75, a trisazo dye belonging to the acid dye class. This document consolidates critical information regarding its chemical properties, synthesis, and relevant experimental protocols, and toxicological data.

Core Chemical and Physical Properties

This compound is a complex organic molecule widely used in the textile and leather industries for dyeing wool, polyamide fibers, and leather.[1][2] Its chemical identity is established by its CAS Registry Number 8011-86-7.[1][2] While there are some discrepancies in the reported molecular formula in various sources, the most consistently cited and detailed formula is presented below.

| Property | Value | Source |

| Molecular Formula | C₂₈H₁₅N₉Na₂O₁₆S₂ | [1][2] |

| Molecular Weight | 843.58 g/mol | [1][2] |

| C.I. Name | Acid Brown 75 | [1][2] |

| C.I. Number | 34905 | [1][2] |

| CAS Number | 8011-86-7 | [1][2] |

| Appearance | Dark red-light brown powder | [1][2] |

Note: Some sources may report an alternative molecular formula of C₁₀H₉NO₇S₂ with a molecular weight of 319.31 g/mol .[3]

Synthesis of this compound

The manufacturing process of this compound involves a multi-step diazotization and coupling reaction. The synthesis starts with the diazotization of 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid, which is then coupled with resorcinol (B1680541) under weak alkaline conditions. In parallel, 2-Amino-4,6-dinitrophenol is diazotized and coupled with the previously formed intermediate. The resulting product undergoes a final coupling reaction with diazotized 4-Nitrobenzenamine in a weak inorganic acid medium to yield the final dye.[1][2]

Experimental Protocols

This compound has been a subject of research, primarily in the context of environmental remediation. The following sections detail the experimental methodologies for its removal from aqueous solutions.

Adsorption on Organobentonite

A notable application of this compound in research is its use as a model anionic dye for adsorption studies. One such study involved its removal from aqueous solutions using organobentonite.

Materials and Methods:

-

Adsorbent Preparation:

-

A 0.5% (w/w) aqueous suspension of Na-bentonite is prepared.

-

A 0.1 M aqueous solution of an organic cation (e.g., cetyldimethylbenzylammonium chloride or cetylpyridinium (B1207926) chloride) is added dropwise to the bentonite (B74815) suspension.[4]

-

The mixture is stirred for 24 hours.[4]

-

The resulting organobentonite is separated by centrifugation and washed with distilled water until it is free of chloride ions.[4]

-

The final product is dried in a hot air oven and ground to a 200-mesh size.[4]

-

-

Adsorption Experiment:

-

Prepare stock solutions of this compound of known concentrations.

-

In a series of flasks, add a specific mass of the prepared organobentonite to a fixed volume of the dye solution.

-

Agitate the flasks for a predetermined period to reach equilibrium.

-

Separate the adsorbent from the solution by centrifugation.

-

Analyze the concentration of the remaining dye in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry.

-

Electrochemical Degradation

Electrochemical oxidation is another method investigated for the decolorization of water containing this compound.

Experimental Setup and Procedure:

-

Electrochemical Reactor:

-

A batch recycle annular electrochemical reactor is used.

-

The anode is a graphite (B72142) rod, and the cathode is a stainless steel screen.[5]

-

-

Procedure:

-

A synthetic wastewater solution of this compound is prepared.

-

The solution is placed in the electrochemical unit, and an electrolyte such as sodium chloride is added.[5]

-

The pH of the solution is adjusted as required.

-

A specific current density is applied using a DC power supply.[5]

-

Samples are withdrawn at regular intervals.

-

The decolorization is monitored by measuring the absorbance at the maximum wavelength of the dye using a UV-visible spectrophotometer.[5]

-

Toxicological Data

Toxicological data for this compound is available from safety data sheets, providing insights into its acute toxicity.

| Test Organism | Endpoint | Result | Exposure Duration | Source |

| Rat (male/female) | Oral LD50 | > 1500 mg/kg bw | - | [6] |

| Rat (male/female) | Dermal LD0 | > 2000 mg/kg bw | - | [6] |

| Poecilia reticulata (Guppy) | LC50 | > 100 mg/L | 96 h | [6] |

| Daphnia magna (Water Flea) | LC0 | ca. 100 mg/L | 24 h | [6] |

| Pseudokirchneriella subcapitata (Green Algae) | IC50 | ca. 7.8 mg/L | 72 h | [6] |

| Activated sludge | EC50 | > 1500 mg/L | 3 h | [6] |

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. China Acid Browen 75 Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]

- 3. chembk.com [chembk.com]

- 4. daneshyari.com [daneshyari.com]

- 5. electrochemsci.org [electrochemsci.org]

- 6. Acid Brown 75 - Safety Data Sheet [chemicalbook.com]

Technical Guide: C.I. Acid Brown 75 (CAS No. 8011-86-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 8011-86-7, known as C.I. Acid Brown 75. While this substance is available from chemical suppliers for "research use," a thorough review of scientific literature indicates that its primary and well-documented application is as a synthetic azo dye in the textile, paper, and leather industries.[1] There is a notable absence of published research detailing its use in drug development, as a biological stain, or as a molecular probe for investigating cellular signaling pathways. This guide, therefore, focuses on the available technical data, including its synthesis, physicochemical properties, industrial applications, and toxicological profile, to inform researchers of its known characteristics.

Physicochemical Properties

Acid Brown 75 is a sulfonated trisazo dye, which accounts for its solubility in water and its affinity for proteinaceous and polyamide fibers.[1] Its chemical structure and properties are summarized in the tables below.

| Identifier | Value |

| CAS Number | 8011-86-7 |

| Molecular Formula | C₂₈H₁₅N₉Na₂O₁₆S₂ |

| Molecular Weight | 843.58 g/mol |

| IUPAC Name | disodium;4-[[2,4-dihydroxy-5-[(2-hydroxy-3,5-dinitrophenyl)diazenyl]-3-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate |

| Appearance | Brown to dark brown powder |

| Property | Value |

| Water Solubility | ~90.9 g/L at 20 °C |

| log Pow (Octanol/Water Partition Coefficient) | ~2.3 at 25 °C |

| Melting Point | >200 °C |

| Vapor Pressure | < 0 Pa at 25 °C (calculated) |

| Density | ~1.108 g/cm³ at 20 °C |

Synthesis

The synthesis of Acid Brown 75 is a multi-step process involving the sequential diazotization and coupling of several aromatic compounds. The general synthetic route is outlined below.

Experimental Protocol: Synthesis of this compound

The synthesis of Acid Brown 75 involves a three-stage coupling process:

-

First Coupling: 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (H acid) is diazotized and then coupled with resorcinol (B1680541) under weakly alkaline conditions.[2][3]

-

Second Coupling: 2-Amino-4,6-dinitrophenol is diazotized and coupled with the product from the first coupling, also under weakly alkaline conditions.[2][3]

-

Third Coupling: 4-Nitrobenzenamine is diazotized and coupled with the product from the second coupling in a weakly acidic medium.[2][3]

-

Final Product Isolation: The final product is obtained through salting out, filtration, drying, and crushing of the resulting precipitate.[2][3]

Industrial Applications

The primary application of Acid Brown 75 is as a colorant. Its anionic nature makes it particularly suitable for dyeing protein and polyamide fibers.

-

Textile Industry: Used for dyeing wool, silk, and nylon fabrics.[1]

-

Leather Industry: Employed as a dye for leather goods.[2][3]

-

Paper Industry: Utilized for coloring paper products.[1]

The mechanism of dyeing involves the formation of ionic bonds between the sulfonic acid groups of the dye and the amino groups present in the protein or polyamide fibers.

Toxicology

The toxicological data for Acid Brown 75 is limited and primarily focused on acute toxicity and environmental impact, which is typical for industrial dyes.

| Toxicity Endpoint | Species | Route | Value |

| LD50 | Rat | Oral | > 1500 mg/kg bw |

| LD0 | Rat | Dermal | > 2000 mg/kg bw |

| LC50 (96h) | Poecilia reticulata (Guppy) | Aquatic | > 100 mg/L |

| LC0 (24h) | Daphnia magna | Aquatic | ~ 100 mg/L |

| IC50 (72h) | Pseudokirchneriella subcapitata (Green Algae) | Aquatic | ~ 7.8 mg/L |

| EC50 (3h) | Activated Sludge | Aquatic | > 1500 mg/L |

Data sourced from ChemicalBook Safety Data Sheet.[4]

A key concern with azo dyes is their potential to break down into constituent aromatic amines, some of which are known carcinogens.[1] This degradation can occur through reductive cleavage of the azo bond, for example, by gut microflora. While Acid Brown 75 itself is not classified as a carcinogen by major regulatory agencies, this potential metabolic pathway is a general toxicological concern for this class of compounds.[1]

Research Applications in Environmental Science

While applications in biological or medical research are not apparent, Acid Brown 75 has been used as a model compound in environmental science research focused on the degradation of industrial dyes in wastewater. For instance, studies have investigated its decolorization using methods such as photocatalysis and photo-Fenton reactions to address the environmental impact of textile industry effluents.

Conclusion

This compound (CAS No. 8011-86-7) is a synthetic trisazo dye with well-established applications in industrial coloring processes. For the researcher, scientist, or drug development professional, it is important to note the lack of evidence for its use in biological or medical research applications. The available data on its synthesis, physicochemical properties, and toxicology are consistent with its role as an industrial chemical. Any consideration of this compound for research purposes should be based on these known characteristics and the general toxicological profile of azo dyes.

References

An In-depth Technical Guide to the Core Physical and Chemical Characteristics of C.I. Acid Brown 75

This technical guide provides a comprehensive overview of the physical and chemical properties of C.I. Acid Brown 75, a trisazo dye.[1][2] The information is intended for researchers, scientists, and professionals in drug development and other relevant industries. Data is presented in structured tables for clarity, and a detailed description of its synthesis is provided.

Chemical Identification

Acid Brown 75 is a synthetic dye belonging to the acid dye and polyazo chemical classes.[3][4] It is identified by several names and registry numbers, which are crucial for regulatory and research purposes.

| Identifier | Value | References |

| C.I. Name | Acid Brown 75 | [1][5] |

| C.I. Number | 34905 | [4][6][7] |

| CAS Number | 8011-86-7 | [1][4][5][6] |

| EC Number | 232-380-0 | [5][8][9] |

| Molecular Formula | C₂₈H₁₅N₉Na₂O₁₆S₂ | [1][2][10] |

| Molecular Weight | 843.58 g/mol | [1][2][10][11][12] |

| Synonyms | Acid Brown B, Acid Brown BR, Acid Brown ER, Acid Brown NR, Acid Brown XR | [1][2][7][10][12] |

Physical Properties

Acid Brown 75 is typically a solid powder at room temperature.[3][5] Its high water solubility is attributed to the presence of sulfonic acid groups.[3]

| Property | Value | References |

| Physical State | Solid, Powder | [5][10] |

| Appearance | Dark brown to dark red-light brown powder | [1][2][3][4][10][12] |

| Odor | Odorless or minimal odor | [3][10] |

| Solubility in Water | Approx. 90.9 g/L at 20°C; 90-100 g/L at 90°C | [4][5] |

| Melting Point | > 200 °C | [5] |

| Boiling Point | > 200 °C | [5] |

| Density | Approx. 1.108 g/cm³ at 20°C | [5] |

| Vapor Pressure | < 0 Pa at 25 °C (Calculated) | [5] |

| Partition Coefficient (log Pow) | Approx. 2.3 at 25 °C | [5] |

Chemical Properties

As a trisazo dye, the molecular structure of Acid Brown 75 contains three azo groups (-N=N-), which are responsible for its color.[1][2] It is stable under normal conditions but can react with strong oxidizing or reducing agents.[10][13]

| Property | Value | References |

| Chemical Class | Trisazo Dye, Acid Dye | [1][2] |

| pH of 1% Solution | 7 - 9 | [4] |

| Chemical Stability | Stable under normal temperatures and pressures. | [10] |

| Incompatibilities | Strong oxidizing agents, strong reducing agents. | [10][13] |

| Hazardous Decomposition | May produce irritating and toxic fumes and gases. | [10] |

| Hazardous Polymerization | Will not occur. | [10] |

Experimental Protocols

4.1 Synthesis of Acid Brown 75

The manufacturing process for Acid Brown 75 is a multi-step synthesis involving diazotization and coupling reactions.[1][2][3][14] The primary raw materials include 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (H acid), resorcinol (B1680541), 2-Amino-4,6-dinitrophenol, and 4-Nitrobenzenamine (p-nitroaniline).[3][14][15]

The general procedure is as follows:

-

First Diazotization and Coupling: 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid is diazotized. The resulting diazonium salt is then coupled with resorcinol under weak alkaline conditions.[1][2][14]

-

Second Diazotization and Coupling: 2-Amino-4,6-dinitrophenol is diazotized. This is then coupled with the product from the first step, also in a weak alkaline medium.[1][2][14]

-

Third Diazotization and Coupling: 4-Nitrobenzenamine is diazotized. The resulting diazonium compound is coupled with the product from the second step in a weak inorganic acid solution to form the final dye.[1][2][14]

-

Finishing: The final product is obtained through salting out, filtration, drying, and crushing.[8]

4.2 Spectroscopic Analysis

-

UV-Visible Spectroscopy: A solution of the dye would be analyzed to determine its maximum absorbance wavelength (λmax), which is characteristic of its color.

-

Infrared (IR) Spectroscopy: An IR spectrum would be used to identify functional groups present in the molecule, such as -OH, -NO₂, -SO₃H, and the azo linkage.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be utilized to elucidate the detailed molecular structure and confirm the arrangement of protons and carbon atoms.

Visualization of Synthesis and Applications

The following diagrams illustrate the synthesis workflow and the primary applications of Acid Brown 75.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. China Acid Browen 75 Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]

- 3. Page loading... [guidechem.com]

- 4. Acid Brown 75 , CAS No. 8011-86-7Manufacturers in Mumbai Gujarat India [colorantsgroup.com]

- 5. Acid Brown 75 - Safety Data Sheet [chemicalbook.com]

- 6. dyeschemical.com [dyeschemical.com]

- 7. Acid Brown 75 - Acid Brown B - Acid Brown ER from Emperor Chem [emperordye.com]

- 8. echemi.com [echemi.com]

- 9. Page loading... [guidechem.com]

- 10. cncolorchem.com [cncolorchem.com]

- 11. Disodium 4-((2,4-dihydroxy-5-((2-hydroxy-3,5-dinitrophenyl)azo)-3-((4-nitrophenyl)azo)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate | C28H15N9Na2O16S2 | CID 16131135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. sdinternational.com [sdinternational.com]

- 13. dyespigments.net [dyespigments.net]

- 14. Acid Brown 75 | 8011-86-7 [chemicalbook.com]

- 15. chembk.com [chembk.com]

solubility and stability of C.I. Acid Brown 75 in different solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Acid Brown 75 is a synthetic trisazo dye belonging to the acid dye class.[1] Such dyes are characterized by their use of an acidic dyebath and their affinity for protein fibers like wool and silk, as well as synthetic polyamides. While primarily used in the textile and leather industries, the physicochemical properties of dyes like this compound are of interest to researchers in various fields, including drug development, due to their complex organic structures and potential interactions in biological and chemical systems.

A notable challenge in characterizing this compound is the inconsistency in its reported molecular formula, with sources citing different structures and molecular weights. This suggests that "this compound" may be a commercial designation for a product that is not a single, pure chemical compound, but rather a mixture. This guide provides a comprehensive overview of the known solubility and stability of this compound, supplemented with data from analogous acid azo dyes and standardized experimental protocols to facilitate further research.

Solubility of this compound

The solubility of a dye is a critical parameter that influences its application, formulation, and potential biological interactions. This compound is known to be soluble in water, a characteristic imparted by the sulfonic acid groups in its molecular structure.

Quantitative Solubility Data

Table 1: Aqueous Solubility of this compound

| Solvent | Temperature (°C) | Solubility (g/L) |

| Water | 20 | 91 |

| Water | 90 | 90-100 |

It is also reported to be soluble in ethanol, though quantitative data is not specified.[2] The solubility of other acid brown dyes varies, with some showing slight solubility in water and solubility in ethanol, while others are insoluble in most organic solvents.[1][2][3]

Stability of this compound

The stability of a dye determines its shelf-life, performance in various applications, and its potential for degradation into other compounds. The stability of this compound is generally described as stable under normal conditions.

General Stability Profile

-

Thermal Stability: The compound is stable under normal temperatures and pressures. However, many azo dyes can exhibit poor thermal stability.[4]

-

pH Stability: The stability of azo dyes can be pH-dependent. While specific data for this compound is unavailable, related compounds are known to be more stable in acidic conditions.

-

Light Stability: It is recommended to store this compound in a cool, dry place, away from direct sunlight, suggesting potential sensitivity to light.

-

Chemical Incompatibility: The dye is incompatible with strong oxidizing and reducing agents.

Experimental Protocols

To address the lack of specific data for this compound, the following are detailed methodologies for key experiments to determine the solubility and stability of dyes.

Protocol 1: Determination of Solubility in Various Solvents

This protocol is based on the flask method, suitable for determining the solubility of dyes in aqueous and organic solvents.

Objective: To quantify the solubility of a dye in a specific solvent at a given temperature.

Materials:

-

Analytical balance

-

Volumetric flasks

-

Constant temperature bath/shaker

-

Centrifuge

-

UV-Vis Spectrophotometer or HPLC system

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Calibration Curve: Prepare a series of standard solutions of the dye in the solvent of interest at known concentrations. Measure the absorbance at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer, or the peak area using HPLC. Plot a graph of absorbance/peak area versus concentration to create a calibration curve.

-

Equilibration: Add an excess amount of the dye to a known volume of the solvent in a sealed flask. Place the flask in a constant temperature shaker bath and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: After equilibration, allow the solution to stand at the same temperature to allow undissolved solids to settle. Centrifuge an aliquot of the suspension to further separate the solid and liquid phases.

-

Sample Analysis: Carefully withdraw a known volume of the clear supernatant. Filter the supernatant through a syringe filter. Dilute the filtrate with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

Quantification: Measure the absorbance or peak area of the diluted filtrate and determine the concentration using the calibration curve.

-

Calculation: Calculate the solubility of the dye in the solvent, taking into account the dilution factor. The result is typically expressed in g/L or mg/mL.

Protocol 2: Assessment of Photostability

This protocol outlines a general procedure for evaluating the stability of a dye when exposed to a controlled light source.

Objective: To assess the degradation of a dye upon exposure to light over time.

Materials:

-

Photostability chamber with a controlled light source (e.g., Xenon lamp)

-

Quartz cuvettes or other appropriate sample holders

-

UV-Vis Spectrophotometer or HPLC system

-

Dark control samples

Procedure:

-

Sample Preparation: Prepare a solution of the dye in a relevant solvent at a known concentration.

-

Exposure: Place the sample in the photostability chamber. A dark control sample, wrapped in aluminum foil, should be placed in the chamber under the same temperature conditions.

-

Monitoring: At specified time intervals, withdraw aliquots from the exposed and dark control samples.

-

Analysis: Analyze the samples using a UV-Vis spectrophotometer to measure the change in absorbance at the λmax, or by HPLC to quantify the remaining parent dye and identify any degradation products.[5]

-

Data Interpretation: Compare the results from the exposed sample to the dark control to differentiate between photodegradation and any thermal degradation. The rate of degradation can be determined by plotting the concentration of the dye as a function of exposure time.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Solubility Determination.

Caption: Workflow for Photostability Assessment.

References

An In-depth Technical Guide to the Historical Development and Synthesis of Acid Brown 75

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the historical development of azo dyes, with a specific focus on the synthesis and properties of Acid Brown 75 (C.I. 34905). A detailed, multi-step synthesis protocol is outlined, including the sequential diazotization and coupling reactions of key aromatic precursors. Physicochemical properties and performance data are presented in a clear, tabular format. Furthermore, this guide includes a visualization of the synthesis pathway, rendered using Graphviz, to facilitate a deeper understanding of the chemical transformations involved.

Historical Development of Azo Dyes

The journey of synthetic dyes began in the mid-19th century, marking a significant turning point in the chemical industry. Azo dyes, characterized by the presence of one or more azo groups (-N=N-), emerged as a dominant class of colorants due to their versatile color palette, cost-effective synthesis, and good fastness properties.

The first azo dye, Bismarck brown, was prepared by Peter Griess in 1863.[1] This discovery paved the way for the development of a vast array of azo colorants. The early 20th century, particularly within the German dye industry, was a period of rapid expansion and innovation in azo dye chemistry.[2] It was during this era that Acid Brown 75 was first synthesized, contributing to the growing portfolio of acid dyes used for dyeing protein fibers like wool and silk, as well as synthetic polyamides.[2]

Acid dyes are so named because they are applied from an acidic dyebath. These dyes are typically sodium salts of sulfonic or carboxylic acids, which renders them water-soluble. The acidic conditions protonate the amino groups in the protein fibers, creating cationic sites that ionically bond with the anionic dye molecules.

Synthesis of Acid Brown 75

Acid Brown 75 is a trisazo dye, meaning it contains three azo groups. Its synthesis is a multi-step process involving the sequential diazotization of three different aromatic amines and their coupling to a central coupling component and subsequent intermediates. The key raw materials for the synthesis of Acid Brown 75 are:

-

4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (H acid)

-

4-Nitrobenzenamine (p-nitroaniline)

The general manufacturing method involves a three-stage coupling process.[2][3][4][5][6] First, H acid is diazotized and coupled with resorcinol. In the second stage, 2-amino-4,6-dinitrophenol is diazotized and coupled with the product from the first stage. Finally, p-nitroaniline is diazotized and coupled with the product of the second coupling reaction to yield the final Acid Brown 75 dye.[2][3][4][5][6]

Experimental Protocol

Step 1: First Coupling - Synthesis of Monoazo Intermediate

-

Diazotization of H acid:

-

Dissolve a specific molar equivalent of H acid in water and a stoichiometric amount of sodium carbonate.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (B80452) (1 molar equivalent) while maintaining the temperature below 5 °C.

-

After the addition is complete, stir the mixture for 30-60 minutes to ensure complete diazotization. The presence of nitrous acid can be checked with starch-iodide paper.

-

-

Coupling with Resorcinol:

-

Dissolve resorcinol (1 molar equivalent) in a weak alkaline solution (e.g., sodium carbonate solution).

-

Cool this solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution of H acid to the resorcinol solution with vigorous stirring.

-

Maintain the pH in a weakly alkaline range to facilitate the coupling reaction.

-

Continue stirring for 1-2 hours until the coupling is complete.

-

Step 2: Second Coupling - Synthesis of Disazo Intermediate

-

Diazotization of 2-Amino-4,6-dinitrophenol:

-

Suspend 2-amino-4,6-dinitrophenol (1 molar equivalent) in water and add concentrated sulfuric acid.

-

Cool the mixture to 0-5 °C.

-

Slowly add a solution of sodium nitrite (1 molar equivalent) while keeping the temperature below 5 °C.

-

Stir for 1-2 hours to complete the diazotization.

-

-

Coupling with the Monoazo Intermediate:

-

To the cooled solution of the monoazo intermediate from Step 1, slowly add the diazonium salt solution of 2-amino-4,6-dinitrophenol.

-

Maintain the reaction mixture at a low temperature and in a weakly alkaline condition.

-

Stir for several hours until the reaction is complete.

-

Step 3: Third Coupling - Synthesis of Acid Brown 75

-

Diazotization of p-Nitroaniline:

-

Dissolve p-nitroaniline (1 molar equivalent) in dilute hydrochloric acid.

-

Cool the solution to 0-5 °C.

-

Slowly add a solution of sodium nitrite (1 molar equivalent) while maintaining the low temperature.

-

Stir for 30-60 minutes.

-

-

Final Coupling:

-

To the cooled solution of the disazo intermediate from Step 2, slowly add the diazonium salt solution of p-nitroaniline.

-

The coupling is carried out in a weakly acidic medium.

-

After the addition is complete, continue stirring for several hours to ensure the reaction goes to completion.

-

Step 4: Isolation and Purification

-

The final dye is typically "salted out" by adding sodium chloride to the reaction mixture, which reduces its solubility and causes it to precipitate.

-

The precipitated dye is then collected by filtration.

-

The filter cake is washed with a brine solution to remove impurities.

-

The purified dye is then dried and crushed to obtain a fine powder.[2][4][6]

Quantitative Data

The following tables summarize the available quantitative data for Acid Brown 75.

Table 1: Physicochemical Properties of Acid Brown 75

| Property | Value | Reference |

| C.I. Name | Acid Brown 75 | [3] |

| C.I. Number | 34905 | [3] |

| CAS Number | 8011-86-7 | [3] |

| Chemical Class | Trisazo | [5] |

| Molecular Formula | C₂₈H₁₅N₉Na₂O₁₆S₂ | [3] |

| Molecular Weight | 843.58 g/mol | [3] |

| Physical Appearance | Dark brown powder | [3] |

| Hue | Reddish-brown | [3] |

| Solubility in water @ 90°C | 90 - 100 g/L | [3] |

| pH of 1% Solution | 7 - 9 | [3] |

| Dye Content | >98% | [3] |

| Moisture Content | 3.0 - 5.0% | [3] |

Table 2: Fastness Properties of Acid Brown 75

| Fastness Test | Rating (1-5 scale, 5 being the best) | Reference |

| Light Fastness | 4 - 5 | [3] |

| Washing Fastness | 2 - 3 | [3] |

Visualization of Synthesis Pathway

The following diagram illustrates the multi-step synthesis of Acid Brown 75.

Caption: Synthesis pathway of Acid Brown 75.

Conclusion

Acid Brown 75 is a historically significant trisazo dye that continues to find application in the dyeing of protein and polyamide fibers. Its synthesis, while complex, follows the fundamental principles of diazotization and azo coupling that have been the cornerstone of azo dye chemistry for over a century. The provided technical data and synthesis pathway offer valuable insights for researchers and professionals in the fields of chemistry and material science. Further research could focus on developing more environmentally friendly synthesis routes and improving the fastness properties of this and similar dyes.

References

- 1. Acid Brown 75 , CAS No. 8011-86-7Manufacturers in Mumbai Gujarat India [colorantsgroup.com]

- 2. Page loading... [guidechem.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. chembk.com [chembk.com]

- 5. China Acid Browen 75 Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]

- 6. Acid Brown 75 | 8011-86-7 [chemicalbook.com]

C.I. Acid Brown 75: An In-depth Technical Guide to its Environmental Impact and Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Acid Brown 75, a trisazo dye, is utilized in the textile and leather industries. This guide provides a comprehensive analysis of its environmental impact, focusing on its ecotoxicity, degradation pathways, and the toxicological profiles of its potential degradation byproducts. Advanced oxidation processes (AOPs) and enzymatic methods show promise for its degradation, which is critical due to the potential formation of hazardous aromatic amines. This document summarizes key quantitative data, details experimental protocols for toxicity and degradation studies, and visualizes relevant biological and experimental pathways to support further research and the development of effective remediation strategies.

Introduction

This compound is a synthetic dye belonging to the trisazo class, characterized by three azo (-N=N-) bonds.[1] While effective for dyeing protein-based fibers like wool and leather, its release into the environment is a significant concern due to the persistence of azo dyes and the potential for their breakdown into carcinogenic aromatic amines.[2][3] Understanding the environmental fate and toxicity of this compound and its degradation products is crucial for assessing its ecological risk and developing effective treatment technologies.

The manufacturing process of this compound involves the diazotization and coupling of several aromatic compounds: 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid (H acid), resorcinol, 2-amino-4,6-dinitrophenol, and p-nitroaniline.[4][5] Reductive cleavage of the azo bonds, a common degradation pathway under anaerobic conditions, can potentially release these precursor amines or their derivatives into the environment.

Environmental Fate and Ecotoxicity

The environmental persistence and ecotoxicological effects of this compound are key to understanding its overall environmental impact.

Ecotoxicity Data

Quantitative ecotoxicity data for this compound is summarized in Table 1. The dye exhibits moderate toxicity to algae, while its acute toxicity to fish and daphnia is relatively low. It has a low impact on activated sludge microorganisms, suggesting it may not be readily biodegradable in conventional wastewater treatment systems.[6]

Table 1: Ecotoxicity of this compound

| Test Organism | Endpoint | Value | Exposure Duration | Reference |

| Poecilia reticulata (Guppy) | LC50 | > 100 mg/L | 96 h | [6] |

| Daphnia magna (Water Flea) | LC0 | ca. 100 mg/L | 24 h | [6] |

| Pseudokirchneriella subcapitata (Green Algae) | IC50 | ca. 7.8 mg/L | 72 h | [6] |

| Activated Sludge | EC50 | > 1500 mg/L | 3 h | [6] |

Persistence and Degradability

While specific data on the persistence and biodegradability of this compound are limited, azo dyes are generally known for their resistance to aerobic degradation due to their complex aromatic structures.[3] Anaerobic degradation is more likely to occur through the reductive cleavage of the azo bonds.

Degradation Processes

Several advanced oxidation processes (AOPs) and enzymatic methods have been investigated for the degradation of azo dyes and are applicable to this compound.

Advanced Oxidation Processes (AOPs)

AOPs generate highly reactive hydroxyl radicals (•OH) that can non-selectively oxidize organic pollutants.

-

Fenton and Photo-Fenton Processes: These processes use ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) to generate hydroxyl radicals. The photo-Fenton process is enhanced by UV irradiation.[7][8][9] For similar acid brown dyes, degradation efficiencies of over 90% have been achieved under optimized conditions (e.g., acidic pH, specific Fe²⁺ and H₂O₂ concentrations).[7]

-

Electrochemical Oxidation: This method involves the generation of oxidants at an anode surface, leading to the degradation of the dye. Studies on other acid brown dyes have demonstrated high color and COD removal efficiencies.[10]

Enzymatic Degradation

Microorganisms, particularly fungi and bacteria, produce enzymes such as laccases, peroxidases, and azoreductases that can effectively decolorize and degrade azo dyes.[3][11][12] Azoreductases, for instance, catalyze the reductive cleavage of the azo bonds, often as an initial step in the degradation pathway.[3]

Potential Degradation Byproducts and their Toxicity

The primary concern with the degradation of this compound is the formation of aromatic amines from the cleavage of its three azo bonds. Based on its synthesis, the following are potential degradation byproducts:

-

p-Nitroaniline (PNA): A known toxic compound that is harmful if swallowed, inhaled, or in contact with skin.[6][13] It is also harmful to aquatic life with long-lasting effects.[13]

-

2-Amino-4,6-dinitrophenol: This compound is explosive when dry and is considered highly flammable.[14][15] It is toxic and can cause a range of symptoms upon exposure.[14] Dinitrophenols, in general, have been shown to be genotoxic in some in vitro and in vivo studies.[16][17][18]

-

4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (H acid derivative): While data on the toxicity of the specific degradation product is scarce, the parent compound, H acid, is used in dye synthesis.[19] Sulfonated aromatic amines are generally more water-soluble and less bioavailable than their non-sulfonated counterparts.[20]

A summary of the available toxicity data for these potential byproducts is presented in Table 2.

Table 2: Toxicity of Potential Degradation Byproducts of this compound

| Compound | Test Organism/System | Endpoint | Value | Reference |

| p-Nitroaniline | Brachydanio rerio (Zebrafish) | LC50 (96h) | 19.5 mg/L | [1] |

| Daphnia magna | EC50 (24h) | 8.3 mg/L | [1] | |

| Rat (oral) | LD50 | 1838 mg/kg bw | [1] | |

| 2-Amino-4,6-dinitrophenol | Not available | - | Data not available | [5][10] |

| 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid | Not available | - | Not classified as hazardous | [21] |

Signaling Pathways and Molecular Toxicology

Aromatic amines, the potential degradation products of this compound, can exert their toxicity through various cellular and molecular mechanisms, including the disruption of key signaling pathways.

Oxidative Stress and Apoptosis

Heterocyclic aromatic amines have been shown to induce cytotoxicity in neuronal cells through oxidative stress-mediated, mitochondria-dependent apoptotic signals.[4][22] This involves an imbalance in the cellular redox state, leading to increased reactive oxygen species (ROS), lipid peroxidation, and a decrease in antioxidant defenses.

Mitogen-Activated Protein Kinase (MAPK) and JNK Signaling

The MAPK signaling cascade is a critical pathway that regulates fundamental cellular processes such as proliferation, differentiation, and apoptosis.[23] Aromatic amines can induce neurotoxicity and are implicated in neurodegenerative diseases by impacting these pathways.[2] Pharmacological inhibition of c-Jun N-terminal kinases (JNKs), a group of MAPKs, has been investigated as a therapeutic strategy in certain cancers and is known to be a key regulator of apoptosis.[24] The chromogenic product p-nitroaniline is used to measure caspase-3 activity, a key enzyme in the apoptotic cascade that can be influenced by JNK signaling.[24]

Experimental Protocols

This section outlines the general methodologies for key experiments related to the environmental impact assessment of this compound.

Aquatic Toxicity Testing

The ecotoxicity of this compound and its degradation byproducts can be assessed following standardized OECD guidelines.[6][16][25]

-

Fish Acute Toxicity Test (OECD 203): This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour period.

-

Daphnia sp. Acute Immobilisation Test (OECD 202): This test evaluates the concentration at which 50% of daphnids are immobilized (EC50) after a 48-hour exposure.

-

Alga, Growth Inhibition Test (OECD 201): This test measures the effect of the substance on the growth of a freshwater green alga over 72 hours to determine the concentration that inhibits growth by 50% (IC50).

Degradation Studies

-

Fenton/Photo-Fenton Oxidation: A typical protocol involves preparing an aqueous solution of the dye, adjusting the pH to acidic conditions (around 3), adding a source of ferrous ions (e.g., FeSO₄·7H₂O), and then initiating the reaction by adding hydrogen peroxide. For the photo-Fenton process, the solution is irradiated with a UV lamp. Samples are collected at different time intervals to monitor the degradation.[7][8]

-

Enzymatic Degradation: This involves incubating the dye solution with a purified enzyme (e.g., laccase, azoreductase) or a microbial culture known to produce these enzymes. The reaction is carried out under optimized conditions of pH, temperature, and incubation time. The decolorization is monitored spectrophotometrically.[3][26]

Analysis of Degradation Products

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for the identification of volatile and semi-volatile degradation products. Derivatization may be necessary for polar compounds to increase their volatility.[27][28]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for identifying a wide range of degradation products, including polar and non-volatile compounds, without the need for derivatization.[29]

Visualizations

Logical Workflow for Environmental Impact Assessment

Caption: Workflow for assessing the environmental impact of this compound.

Potential Degradation Pathway of this compound

Caption: Postulated degradation pathway of this compound.

Aromatic Amine-Induced Cellular Stress Signaling

Caption: Signaling pathways affected by aromatic amine byproducts.

Conclusion

This compound poses a moderate ecotoxicological risk, particularly to algae. The primary environmental and health concern stems from its potential to degrade into toxic and potentially carcinogenic aromatic amines. While advanced oxidation and enzymatic processes are promising for its removal from wastewater, further research is imperative to definitively identify the degradation byproducts of this compound under various environmental conditions. A thorough toxicological evaluation of these byproducts is necessary to fully comprehend the environmental risks associated with this dye. Understanding the molecular mechanisms and signaling pathways disrupted by these byproducts will be crucial for developing comprehensive risk assessments and effective bioremediation strategies.

References

- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 2. Potential Role of Heterocyclic Aromatic Amines in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Azo Dye Degrading Enzyme Research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tcichemicals.com [tcichemicals.com]

- 6. westliberty.edu [westliberty.edu]

- 7. asianpubs.org [asianpubs.org]

- 8. Oxidation of an Azo-Dye via the Photo-Fenton Process under Heterogeneous and Homogeneous Conditions | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. chemos.de [chemos.de]

- 14. 2-AMINO-4,6-DINITROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 15. 2-AMINO-4,6-DINITROPHENOL, WETTED WITH NOT LESS THAN 20% WATER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 16. atsdr.cdc.gov [atsdr.cdc.gov]

- 17. Table 2-8, Genotoxicity of Dinitrophenol Metabolites In Vivo - Toxicological Profile for Dinitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Table 2-9, Genotoxicity of Dinitrophenol Metabolites In Vitro - Toxicological Profile for Dinitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. solubilityofthings.com [solubilityofthings.com]

- 20. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 21. 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid monosodium salt hydrate | C10H10NNaO8S2 | CID 23687709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. Heterocyclic aromatic amines induce Neuro-2a cells cytotoxicity through oxidative stress-mediated mitochondria-dependent apoptotic signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Pathway perturbations in signaling networks: linking genotype to phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. atsdr.cdc.gov [atsdr.cdc.gov]

- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 27. Stability studies on trans-rosmarinic acid and GC-MS analysis of its degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. researchgate.net [researchgate.net]

Spectroscopic Analysis of C.I. Acid Brown 75: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of C.I. Acid Brown 75, a trisazo dye, focusing on Ultraviolet-Visible (UV-Vis) and Fourier-Transform Infrared (FTIR) spectroscopy. This document outlines the theoretical basis for its spectroscopic characteristics, detailed experimental protocols for its analysis, and a structured presentation of expected data.

Introduction to this compound

This compound (CAS No. 8011-86-7) is a synthetic anionic dye belonging to the trisazo class, characterized by the presence of three azo (-N=N-) chromophores.[1][2] Its chemical formula is C₂₈H₁₅N₉Na₂O₁₆S₂.[1] The complex aromatic structure, a result of its synthesis from precursors like 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid, resorcinol, 2-Amino-4,6-dinitrophenol, and 4-Nitrobenzenamine, gives rise to its characteristic brown color and its utility in dyeing protein-based fibers such as wool and silk.[2][3] The extensive conjugation and various functional groups within the molecule are key to its spectroscopic signature.

Predicted Spectroscopic Data

Predicted UV-Vis Spectral Data

The UV-Vis spectrum of a trisazo dye like Acid Brown 75 is expected to exhibit multiple absorption bands. Strong absorptions in the UV region arise from π→π* transitions within the aromatic rings, while a broad band in the visible region, responsible for its color, is due to the extensive conjugated system of the three azo linkages.

| Spectroscopic Parameter | Expected Value | Associated Electronic Transition |

| λmax 1 (UV Region) | ~260-320 nm | π→π* transitions in aromatic moieties |

| λmax 2 (Visible Region) | ~450-550 nm | n→π* and π→π* transitions in the extended conjugated system |

Predicted FTIR Spectral Data

The FTIR spectrum of this compound is predicted to show a number of characteristic absorption bands corresponding to its various functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3500 - 3200 (broad) | O-H stretch | Hydroxyl groups |

| 3450 - 3300 | N-H stretch | Amino groups |

| 1620 - 1580 | C=C stretch | Aromatic rings |

| 1560 - 1510 & 1360 - 1310 | N-O asymmetric & symmetric stretch | Nitro groups |

| 1450 - 1400 | N=N stretch | Azo groups |

| 1260 - 1150 | S=O stretch | Sulfonic acid groups |

| 1080 - 1000 | S-O stretch | Sulfonic acid groups |

| 880 - 750 | C-H out-of-plane bend | Aromatic rings |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

UV-Vis Spectroscopy Protocol

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is required.

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 100 mg/L) in deionized water. The dye is water-soluble.[3]

-

From the stock solution, prepare a series of dilutions to determine the optimal concentration for analysis (typically an absorbance value between 0.1 and 1.0).

-

-

Data Acquisition:

-

Set the spectrophotometer to scan a wavelength range of 200-800 nm.

-

Use deionized water as the blank to zero the instrument.

-

Record the absorbance spectrum of the sample solution in a quartz cuvette.

-

Identify the wavelength of maximum absorbance (λmax) in both the UV and visible regions.

-

FTIR Spectroscopy Protocol

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation:

-

Ensure the this compound sample is in a dry, powdered form.

-

If using the KBr pellet method, mix a small amount of the dye with spectroscopic grade potassium bromide (KBr) in a 1:100 ratio and press into a transparent pellet.

-

If using an ATR accessory, place a small amount of the powdered dye directly onto the ATR crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the spectrometer and record the FTIR spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded in the mid-IR range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption peaks and assign them to the corresponding functional group vibrations.

-

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

This guide provides a foundational understanding of the spectroscopic analysis of this compound. For definitive identification and characterization, it is recommended to acquire experimental data on a purified sample and compare it with the predicted values presented herein. Further analytical techniques, such as Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy, can provide complementary structural information.

References

Methodological & Application

Application Notes: C.I. Acid Brown 75 for Histological Staining

Disclaimer: Extensive research indicates that C.I. Acid Brown 75 is not a commonly documented or validated stain for histological applications. The primary established uses for this dye are in the textile, paper, and leather industries[1][2][3][4]. The following application notes and protocols are based on the general principles of acid dye staining in histology and provide a foundational framework for researchers interested in investigating the potential of this compound as a novel histological stain[5]. The provided protocols are intended for research and development purposes and would require significant optimization and validation for any specific tissue type or application.

Introduction to this compound and Acid Dye Staining Principles

This compound is a synthetic, water-soluble, anionic azo dye[1]. In histological staining, acid dyes carry a net negative charge and are used to stain basic (acidophilic or eosinophilic) tissue components, which are positively charged. The primary mechanism of action is the electrostatic attraction between the anionic dye molecules and the cationic groups of proteins in the cytoplasm, connective tissue, and muscle fibers[5][6]. The intensity of staining with acid dyes is often pH-dependent, with acidic conditions enhancing the reaction by increasing the positive charge of tissue proteins[5][7].

Physicochemical Properties of this compound

A summary of the known properties of this compound is presented below. This data is compiled from various sources and may show some variation.

| Property | Value | References |

| C.I. Name | Acid Brown 75 | [2][8] |

| C.I. Number | 34905 | [2][8] |

| CAS Number | 8011-86-7 | [2][4][8] |

| Chemical Class | Trisazo Dye | [2][3] |

| Molecular Formula | C₂₈H₁₅N₉Na₂O₁₆S₂ | [2][3][9][10] |

| Molecular Weight | 843.58 g/mol | [2][3][10] |

| Appearance | Dark brown to reddish-brown powder | [1][2][8] |

| Solubility | Water-soluble (90-100 g/L at 90°C) | [1][8] |

| pH of 1% Solution | 7.0 - 9.0 | [8] |

Experimental Protocols for Evaluation and Optimization

The following protocols outline a suggested approach for evaluating this compound as a cytoplasmic counterstain in conjunction with a standard nuclear stain, such as Harris's Hematoxylin.

Reagent Preparation

-

Stock Solution of this compound (1% w/v):

-

Dissolve 1.0 g of this compound powder in 100 mL of distilled water.

-

Stir until fully dissolved. Gentle heating may be required.

-

Filter the solution to remove any particulate matter. Store at room temperature.

-

-

Working Staining Solutions:

-

Prepare a range of concentrations (e.g., 0.1%, 0.5%, 1.0% w/v) from the stock solution.

-

To investigate the effect of pH, acidify the working solutions with 1% acetic acid to achieve a pH between 3 and 4. Prepare parallel non-acidified solutions for comparison.

-

-

Harris's Hematoxylin: Use a standard commercial or laboratory-prepared solution.

-

1% Acid Alcohol:

-

1 mL Hydrochloric Acid, concentrated

-

99 mL 70% Ethanol

-

-

Bluing Agent: Scott's Tap Water Substitute or a weak alkaline solution (e.g., 0.2% ammonia (B1221849) water).

Staining Protocol for Paraffin-Embedded Sections

This protocol provides a general framework. Incubation times for this compound are suggested starting points and should be systematically varied for optimization.

-

Deparaffinization and Rehydration:

-

Immerse slides in Xylene: 2 changes of 5 minutes each.

-

Transfer to 100% Ethanol: 2 changes of 3 minutes each.

-

Transfer to 95% Ethanol: 2 changes of 3 minutes each.

-

Transfer to 70% Ethanol: 3 minutes.

-

Rinse gently in running tap water.[5]

-

-

Nuclear Staining:

-

Immerse in Harris's Hematoxylin for 5-10 minutes.

-

Wash in running tap water for 1-5 minutes.

-

Differentiate briefly (a few seconds) in 1% Acid Alcohol until the cytoplasm is pale pink.

-

Wash in running tap water.

-

Blue the sections in Scott's Tap Water Substitute for 1-2 minutes until nuclei turn a crisp blue.

-

Wash in running tap water for 5 minutes.[5]

-

-

Counterstaining with this compound:

-

Immerse slides in the prepared this compound working solution for a test duration of 1-5 minutes.

-

Wash briefly in distilled water to remove excess stain.

-

-

Dehydration, Clearing, and Mounting:

-

Dehydrate through graded alcohols: 95% Ethanol (2 changes, 1 minute each), 100% Ethanol (2 changes, 2 minutes each).

-

Clear in Xylene: 2 changes of 5 minutes each.

-

Mount with a permanent mounting medium.[5]

-

Optimization Strategy

To determine the optimal staining conditions, a systematic evaluation of key parameters is necessary. The following table can be used to structure the optimization experiments. Use a consistent, well-characterized tissue type (e.g., formalin-fixed, paraffin-embedded human tonsil or mouse intestine) for all trials.

| Trial ID | Dye Concentration (% w/v) | Staining Time (minutes) | pH of Staining Solution | Results (Qualitative Assessment) |

| A1 | 0.1% | 1 | Neutral | Staining Intensity (Cytoplasm):Staining Intensity (Collagen):Staining Intensity (Muscle):Nuclear Clarity:Background Staining: |

| A2 | 0.1% | 3 | Neutral | Record observations |

| A3 | 0.1% | 5 | Neutral | Record observations |

| B1 | 0.5% | 1 | Neutral | Record observations |

| B2 | 0.5% | 3 | Neutral | Record observations |

| B3 | 0.5% | 5 | Neutral | Record observations |

| C1 | 0.1% | 1 | Acidified | Record observations |

| C2 | 0.1% | 3 | Acidified | Record observations |

| C3 | 0.1% | 5 | Acidified | Record observations |

| D1 | 0.5% | 1 | Acidified | Record observations |

| D2 | 0.5% | 3 | Acidified | Record observations |

| D3 | 0.5% | 5 | Acidified | Record observations |

Visualizations

Workflow for Evaluating a Novel Histological Stain

The following diagram illustrates a generalized workflow for the evaluation and optimization of a new acid dye, such as this compound, for histological applications.

References

- 1. guidechem.com [guidechem.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. China Acid Browen 75 Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]

- 4. Acid Brown 75 | 8011-86-7 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. Basic and Acid Dyes for Histology | The Cell [histologyguide.com]

- 7. stainsfile.com [stainsfile.com]

- 8. Acid Brown 75 , CAS No. 8011-86-7Manufacturers in Mumbai Gujarat India [colorantsgroup.com]

- 9. cncolorchem.com [cncolorchem.com]

- 10. Disodium 4-((2,4-dihydroxy-5-((2-hydroxy-3,5-dinitrophenyl)azo)-3-((4-nitrophenyl)azo)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate | C28H15N9Na2O16S2 | CID 16131135 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes: Staining Protein Fibers with Acid Brown 75

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Brown 75 is a polyazo anionic dye widely used in the textile industry for coloring protein-based fibers such as wool and silk, as well as synthetic polyamides like nylon.[1] Its water solubility is facilitated by the presence of sulfonic acid groups in its molecular structure.[1][2] The staining mechanism relies on the formation of ionic bonds between the negatively charged sulfonic acid groups of the dye and the positively charged amino groups of the protein fibers under acidic conditions.[2][3] This interaction, further enhanced by van der Waals forces and hydrogen bonds, results in a strong and relatively permanent coloration.[2] These application notes provide detailed protocols for the use of Acid Brown 75 in staining protein fibers for research and development applications where consistent and reproducible staining is required.

Principle of Staining

The application of Acid Brown 75 to protein fibers is governed by the principles of acid dyeing. In an acidic dyebath, the amino groups (-NH2) in the protein fibers are protonated, acquiring a positive charge (-NH3+).[2] The anionic dye molecules (D-SO3-) are then attracted to these cationic sites, leading to the formation of an ionic bond.[2] The dyeing process is influenced by several key parameters, including pH, temperature, dye concentration, and the presence of electrolytes, which can act as leveling agents to promote uniform color distribution.[2] Optimal dye uptake and fixation are typically achieved at elevated temperatures and acidic pH levels.[2][4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the application of Acid Brown 75 to protein fibers.

Table 1: Recommended Dyeing Parameters

| Parameter | Value | Notes |

| Dye Concentration | 1.5 - 4% (owf) | Higher concentrations for darker shades.[5] |

| Liquor Ratio (M:L) | 1:20 - 1:30 | Ratio of the weight of the material (M) to the volume of the liquor (L).[6][7] |

| pH | 4.5 - 5.5 | Achieved using acetic acid or citric acid.[6] |

| Temperature | 90 - 100°C | Dyeing is typically carried out at or near boiling.[2][6] |

| Time | 30 - 60 minutes | Longer duration may be required for deeper shades.[6][8] |

| Leveling Agent | 1 g/L | e.g., Glauber's salt, to ensure even dye uptake.[6][7] |

(owf: on the weight of fiber)

Table 2: Physicochemical and Fastness Properties of Acid Brown 75

| Property | Specification |

| Chemical Class | Polyazo |

| Physical Appearance | Dark Brown Powder |

| Hue | Reddish Brown |

| Solubility in water @ 90°C | 90 - 100 g/L |

| Light Fastness | 4 - 5 |

| Washing Fastness | 2 - 3 |

(Data sourced from a technical data sheet for Acid Brown 75.[9])

Experimental Protocols

Materials

-

Acid Brown 75 dye powder

-

Protein fiber substrate (e.g., wool, silk, or nylon fabric)

-

Acetic acid or citric acid

-

Leveling agent (e.g., Glauber's salt - sodium sulfate)

-

Non-ionic detergent (e.g., Synthrapol)

-

Distilled or deionized water

-

Stainless steel or enamel dye pot

-

Heating source (e.g., hot plate or stove top)

-

Glass stirring rod

-

Beakers and graduated cylinders

-

pH meter or pH indicator strips

-

Safety glasses, gloves, and a lab coat

Pre-treatment: Scouring the Fibers

It is crucial to remove any oils, starches, or other impurities from the fibers before dyeing to ensure even dye penetration.[7]

-

Prepare a scouring bath by adding 5 ml of a non-ionic detergent per 2-3 liters of water for every 100g of fiber.[7]

-

Introduce the dry fiber into the bath and gently heat to a simmer.

-

Maintain the temperature and stir gently for approximately 15 minutes.[7]

-

Remove the fiber, allow it to cool, and then rinse thoroughly with warm water until the water runs clear.[7]

-

The fiber should be dyed while still damp.

Dyeing Protocol: Stove-Top Method

This method is recommended for achieving the most accurate and reproducible results.[10]

-

Weigh the dry fiber before scouring to calculate the required amount of dye.

-

Fill a dye pot with enough water to allow the fabric to move freely (liquor ratio of 1:20 to 1:30).[6][7]

-

Heat the water to approximately 40°C.[2]

-

Pre-dissolve the calculated amount of Acid Brown 75 powder in a small amount of hot water and add it to the dye bath.[5] Stir until fully dissolved.

-

If using, add the leveling agent (e.g., 1 g/L Glauber's salt) to the dye bath and stir.[6][7]

-

Introduce the pre-wetted, scoured fabric to the dye bath.

-

Gradually increase the temperature of the dye bath to 90-100°C (just below boiling), stirring the fabric gently and frequently.[2][6][10]

-